![molecular formula C13H16N2O3 B7556984 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid, also known as CPI-0610, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of hematological malignancies. CPI-0610 is a selective inhibitor of bromodomain and extraterminal (BET) proteins, which are transcriptional regulators that play a critical role in the progression of cancer.
Mécanisme D'action
The mechanism of action of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is based on its ability to selectively inhibit BET proteins, which are critical regulators of gene transcription. BET proteins are involved in the expression of genes that are important for the survival and proliferation of cancer cells, and their inhibition by 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to modulate the immune response, leading to enhanced anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is its selectivity for BET proteins, which makes it a promising therapeutic agent with potentially fewer side effects than non-specific inhibitors. However, one of the limitations of the compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid, including the development of more soluble analogs of the compound, the identification of biomarkers that can predict response to treatment, and the investigation of its potential in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for the treatment of hematological malignancies.
In conclusion, 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is a promising small molecule inhibitor with potential as a therapeutic agent for the treatment of hematological malignancies. Its selectivity for BET proteins and ability to inhibit cancer cell growth and survival make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid involves several steps, including the reaction of 2-pyridin-4-ylacetic acid with cyclopropylmethylamine to form the corresponding amide intermediate. This intermediate is then treated with chloroacetyl chloride to form the desired product.
Applications De Recherche Scientifique
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid has been the subject of extensive scientific research, with numerous studies demonstrating its potential as a therapeutic agent for the treatment of hematological malignancies such as leukemia, lymphoma, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has demonstrated synergy with other anti-cancer agents.
Propriétés
IUPAC Name |
2-[cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(7-10-3-5-14-6-4-10)15(9-13(17)18)8-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZNVJATGXXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
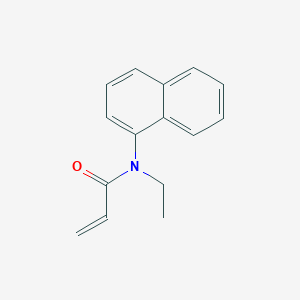
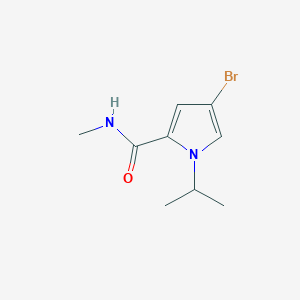
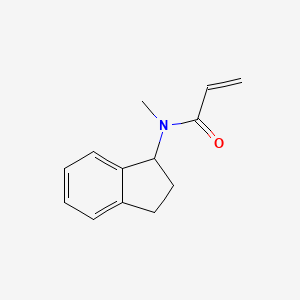

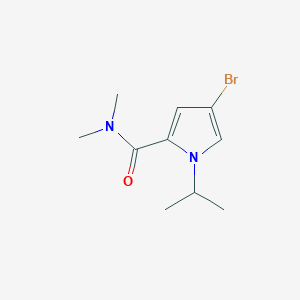

![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
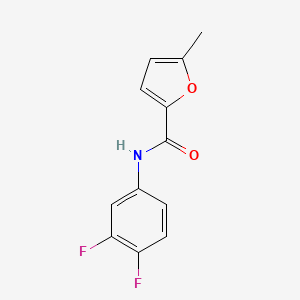
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)